4-Fluoro-D-phenylalanine

描述

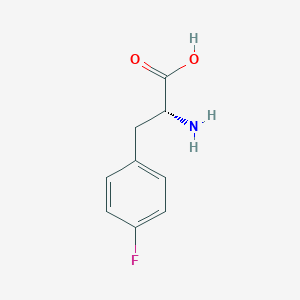

4-Fluoro-D-phenylalanine is an organic compound with the molecular formula C9H10FNO2. It is a derivative of the amino acid phenylalanine, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-D-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The compound can be purified through recrystallization from aqueous ethanol to achieve high purity levels .

化学反应分析

Negishi Cross-Coupling Reactions

This Pd-catalyzed method couples aryl halides with organozinc compounds to form protected fluorinated phenylalanines:

- Reagents : 4-Fluorobromobenzene (1a ), Zn-homoenolate of (R)-iodoalanine (2 )

- Catalyst : Pd(dba)₃ with SPhos ligand

- Yield : >90% for protected 4-fluoro-ʟ-phenylalanine esters (3a , 3b )

- Conditions : THF/DMAC (1:1), 65–70°C, 6 hours

| Product | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 3a (Boc-protected) | Pd(dba)₃/SPhos | 92 | |

| 3b (Fmoc-protected) | (PPh₃)₂PdCl₂/DIBAL | 85 |

Radiofluorination for Radiopharmaceuticals

Direct fluorination methods enable ¹⁸F labeling for positron emission tomography (PET):

Isotope Exchange with [¹⁸F]AcOF

- Substrate : Boronated phenylalanine (69 )

- Conditions : Trifluoroacetic acid (TFA), 130°C, 10 minutes

- Yield : 43% for 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine (70 )

| Method | Regioselectivity (o:m:p) | Side Products | Reference |

|---|---|---|---|

| [¹⁸F]F₂ | 72.5:13.9:13.6 | High | |

| [¹⁸F]AcOF | Improved selectivity | Low |

Catalytic Asymmetric Hydrogenation

Chiral synthesis using transition-metal catalysts:

- Substrate : α-Amido cinnamic acid (63 )

- Catalyst : Rhodium with Me-BoPhoz ligand

- Outcome : 94% ee for 64 , enzymatic hydrolysis to >99% ee for (S)-65

| Ligand | Conversion (%) | ee (%) | Reference |

|---|---|---|---|

| Me-BoPhoz | 100 | 94 |

Protection/Deprotection

- Boc Protection : tert-Butoxycarbonyl (Boc) group added using Boc₂O in dioxane/Na₂CO₃

- Fmoc Protection : Fluorenylmethyloxycarbonyl (Fmoc) group introduced via Fmoc-OSu

Solid-Phase Peptide Coupling

- Resin : 4-Alkoxybenzyl alcohol (Wang resin)

- Coupling Agents : HBTU/HOBt, DIEA in DMF

- Efficiency : >95% incorporation rate in model peptides

Photochemical Reactivity

The compound is light-sensitive, leading to potential degradation:

- Primary Pathway : Photooxidation under singlet oxygen (¹O₂) conditions

- Products : α-Amino nitriles (48a ) and subsequent hydrolysis to HCl salts (49a )

- Yield : 67% for 49a under optimized UV/vis irradiation

Stability and Reactivity Profile

- Thermal Stability : Decomposes at ~247°C

- Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, THF)

- Reactive Groups : Organic amine (pKa ~9.1) and carboxylic acid (pKa ~2.3)

Analytical Characterization

科学研究应用

Pharmaceutical Development

4-Fluoro-D-phenylalanine is extensively utilized in the synthesis of novel pharmaceuticals, particularly in the development of targeted therapies for diseases such as cancer. The incorporation of fluorinated amino acids into drug design helps to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound serves as a building block for creating more effective and selective drugs, enhancing their efficacy while minimizing side effects .

Protein Engineering

In protein engineering, this compound is used to modify protein structures and functions. Researchers incorporate this fluorinated amino acid into proteins to study how such modifications can enhance stability and activity. The introduction of fluorine can influence the conformation and interactions of proteins, providing insights into their mechanisms of action .

Neuroscience Research

This compound plays a crucial role in neuroscience research by aiding the study of neurotransmitter systems. It helps researchers understand the mechanisms behind neuroactive substances, potentially leading to advancements in treatments for neurological disorders . The unique properties of this compound allow for better visualization and tracking of neurochemical processes within the brain.

Biochemical Assays

This compound is employed in various biochemical assays aimed at investigating enzyme activity and metabolic pathways. Its presence enhances the reliability of quantifying biochemical reactions, providing a robust method for studying metabolic processes and enzyme kinetics . This application is particularly important in drug discovery and development, where understanding enzyme interactions is critical.

Drug Design and Discovery

The distinct characteristics of this compound make it a key player in rational drug design. By optimizing the structural properties of therapeutic agents through fluorination, researchers can improve drug efficacy and reduce unwanted side effects. The compound's ability to modulate hydrophobicity, acidity, and basicity contributes to its importance in developing new drugs .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anticancer Research : A study focused on novel derivatives incorporating fluorinated amino acids demonstrated enhanced anticancer properties compared to traditional compounds. The fluorination improved binding affinity to target proteins involved in cancer progression .

- Enzyme Inhibition : Research has shown that incorporating this compound into peptide sequences can lead to effective enzyme inhibitors, which are crucial for developing therapies against various diseases .

作用机制

The mechanism of action of 4-Fluoro-D-phenylalanine involves its incorporation into proteins and peptides, where the fluorine atom can influence the protein’s structure and function. The fluorine atom’s high electronegativity and small size can alter the acidity, basicity, hydrophobicity, and overall conformation of the protein. This can affect protein-protein interactions, enzyme activity, and metabolic stability .

相似化合物的比较

- 4-Fluoro-L-phenylalanine

- 3-Fluoro-D-phenylalanine

- 2-Fluoro-D-phenylalanine

- 4-Chloro-D-phenylalanine

Comparison: 4-Fluoro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the position of the fluorine atom on the aromatic ring. Compared to its L-form counterpart, it may exhibit different biological activities and metabolic pathways. The position of the fluorine atom also influences the compound’s reactivity and interaction with enzymes and proteins .

生物活性

4-Fluoro-D-phenylalanine (4-F-D-Phe) is a fluorinated derivative of the amino acid phenylalanine, notable for its unique biological activities and potential applications in pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This modification alters its biochemical interactions and enhances its stability as compared to its non-fluorinated counterparts. The compound exists as a neutral to slightly acidic material and is insoluble in water, which influences its bioavailability and interaction with biological systems .

The biological activity of 4-F-D-Phe primarily stems from its role as an antagonist of protein synthesis. By inhibiting the incorporation of phenylalanine into proteins, it disrupts normal cellular functions, particularly in rapidly dividing cells such as cancer cells. Notably, 4-F-D-Phe has been shown to inhibit the growth of MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Agonist Activity on Melanocortin Receptors

Research has demonstrated that 4-F-D-Phe acts as an agonist for melanocortin receptors (MCRs). The structural similarity to endogenous ligands allows it to activate these receptors, which are crucial in regulating various physiological processes including energy homeostasis and inflammation. Specifically, modifications that include 4-fluorophenyl groups have led to enhanced potency and selectivity for MCRs compared to traditional D-phenylalanine derivatives .

Case Studies and Experimental Data

- Anticancer Activity : A study highlighted that 4-F-D-Phe effectively inhibited the proliferation of MCF-7 breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The IC50 value was determined to be significantly lower than that of non-fluorinated phenylalanine derivatives .

- Ribosomal Translation : Recent investigations into ribosomal translation have shown that 4-F-D-Phe can be incorporated into peptides via engineered tRNAs, leading to the development of fluorinated macrocyclic peptides with broad-spectrum antimicrobial activity against Gram-negative bacteria. These peptides exhibited over 99% antibacterial effectiveness, showcasing the versatility of fluorinated amino acids in drug design .

- Fluorinated Peptide Synthesis : The synthesis of peptides incorporating 4-F-D-Phe has been optimized for high aminoacylation efficiency, enabling the production of complex peptide structures with enhanced biological properties. This approach opens avenues for developing novel therapeutics targeting specific diseases .

Summary Table of Biological Activities

属性

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18125-46-7 | |

| Record name | 4-Fluorophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18125-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963G7O1PVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。